1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione
Description
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C15H12O3/c1-18-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
GMYGJQQKISOIHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Heteroarylation/Oxidation Sequence
Microwave irradiation significantly enhances the efficiency of heteroaryl diketone synthesis. As reported in , a two-step protocol involving XPhos Pd G4 (1 mol%) and SeO₂ (1.1 equiv) enables the construction of unsymmetrical 1,2-diketones. The first step involves coupling a phenyl ketone with a heteroaryl halide in toluene at 150°C under microwave irradiation for 10 minutes. The intermediate α-keto sulfide undergoes oxidation with iodine in dimethyl sulfoxide (DMSO) to yield the diketone.
This method’s key advantages include:
-
Short reaction times (10–30 minutes vs. hours for conventional heating).
-
High functional group tolerance , accommodating electron-donating (-OCH₃) and electron-withdrawing (-F, -Cl) substituents.
-
Ecofriendly profile , as microwave heating reduces energy consumption.
For the target compound, substituting the heteroaryl halide with 2-methoxyphenyl precursors could theoretically achieve yields comparable to the reported 65% for analogous structures .
Visible-light-driven photocatalysis offers a metal-free alternative for 1,2-diketone synthesis. As outlined in , a mixture of alkynes (0.78 mmol), boronic acids (1.56 mmol), and phenanthroline-based photocatalysts (5 mol%) in methanol undergoes irradiation with blue LEDs (456 nm) under oxygen. The reaction proceeds via a radical mechanism, where photoexcited catalysts generate alkoxy radicals from methanol, initiating alkyne oxidation.
Key data for this method:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Light Source | Blue LED (456 nm) |
| Reaction Time | 12 hours |
| Yield (3f2 isomer) | 60% |
While the 4-methoxyphenyl variant (3f2 ) is explicitly documented , adapting the protocol for the 2-methoxy isomer would require optimizing steric and electronic effects.
Iodine-Mediated Oxidative Rearrangement of α,β-Unsaturated Ketones
A metal-free route employing I₂ (2 equiv) and tert-butyl hydroperoxide (TBHP) (2 equiv) in DMSO at 120°C converts α,β-unsaturated ketones into 1,2-diketones via oxidative rearrangement . The mechanism involves iodonium ion formation at the α-position, followed by peroxide-mediated cleavage and diketone formation.
| Entry | I₂ (equiv) | TBHP (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 15 | 2 | 2 | 24 | 63 |
| 16 | 2 | 2 | 36 | 84 |
| 17 | 2 | 2 | 48 | 86 |
This method tolerates electron-rich (e.g., -OCH₃) and electron-deficient (e.g., -CF₃) groups, making it suitable for synthesizing 1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione from its α,β-unsaturated precursor. However, prolonged reaction times (36–48 hours) and high temperatures may necessitate energy-intensive setups.
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on critical parameters:
| Method | Catalyst/Reagents | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | PdCl₂(PPh₃)₂, CuI | 60 | 15 h | Moderate |
| Microwave-Assisted | XPhos Pd G4, SeO₂ | 65 | 30 min | High |
| Photocatalytic | Phenanthroline PC | 60 | 12 h | Moderate |
| Iodine/TBHP Oxidation | I₂, TBHP | 84 | 36 h | Low |
Key Observations:
-
Microwave-assisted synthesis excels in speed and efficiency but requires specialized equipment.
-
Iodine-mediated oxidation offers the highest yield but suffers from extended reaction times.
-
Palladium-based methods balance yield and practicality but involve costly metal catalysts.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diketone can yield corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound features two phenyl groups and a methoxy substituent, contributing to its unique chemical reactivity. The diketone functional group consists of adjacent carbonyl groups (C=O), which allows for diverse chemical interactions. Its molecular formula is , and it typically appears as a yellow solid.
Biological Activities
Research indicates that diaryl-1,2-diketones exhibit various biological activities:
- Antioxidant Properties : Preliminary studies suggest that 1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione may interact with enzymes and receptors involved in oxidative stress pathways. This interaction could imply potential therapeutic benefits in conditions related to oxidative damage.
- Anti-inflammatory Effects : The compound has been investigated for its effects on inflammation pathways, suggesting a role in reducing inflammatory responses. Further research is necessary to elucidate its mechanisms of action.
Applications in Organic Synthesis
The unique structure of this compound makes it valuable in organic synthesis:
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds. Its reactivity allows it to participate in various coupling reactions and transformations .
- Diketone Derivatives : The compound can be transformed into other diketone derivatives through various chemical reactions, expanding its utility in synthetic chemistry .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Antioxidant Activity : A research article highlighted the interaction of this compound with biological targets related to oxidative stress. The study suggested that this compound could mitigate oxidative damage in cellular models.
- Synthesis and Yield Optimization : Research focused on optimizing the synthesis of diaryl diketones using microwave-assisted methods demonstrated significant improvements in yield and efficiency compared to traditional methods .
- Biological Activity Exploration : Another study examined the anti-inflammatory properties of similar diketones, indicating that structural modifications could enhance their therapeutic potential .
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents (e.g., ) increase electrophilicity of the diketone, enhancing reactivity in cross-coupling or nucleophilic addition reactions.
- Steric Effects : Dimethyl substituents (e.g., ) improve inhibitory potency against carboxylesterases by optimizing steric interactions with enzyme active sites.
Oxidation Routes
- Selenium Dioxide Oxidation: 1-[4-(Methylthio)phenyl]-2-phenylethanone was oxidized to its diketone derivative in 92% yield using SeO₂ .
- Mercuric Salt-Mediated Synthesis: Alkyl/aryl alkynes converted to α-diketones with Hg(II) salts, yielding up to 86% for 1-(4-(dibenzylamino)phenyl)-2-phenylethane-1,2-dione (2p) .
I₂-Catalyzed Carbonylation
- Aryl methyl ketones reacted with CO under I₂ catalysis to form 1,2-diketones. For example, 1-(2-chlorophenyl)-2-phenylethane-1,2-dione (2n) was synthesized in 47–58% yield .
Physicochemical Properties
Table: Selected Physical Data
Insights :
Carboxylesterase (CE) Inhibition
- Benzil analogs (e.g., 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione) exhibit nanomolar-range Kᵢ values against mammalian CEs. The ethane-1,2-dione moiety is essential for activity, while substituent bulk optimizes selectivity .
- 3D-QSAR models demonstrate that para-substituted analogs with moderate steric bulk (e.g., methyl or chloro) maximize inhibitory potency .
Antibacterial Activity
- aureus or E. coli at 10 mg/mL, suggesting hydroxyl/methoxy substitution patterns are critical .
Biological Activity
1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione, also known as a substituted diaryl diketone, has garnered attention due to its potential biological activities. This compound's structure features two aromatic rings connected by a diketone moiety, which is known to influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antioxidant Activity : The presence of the diketone functional group contributes to its ability to scavenge free radicals.
- Antitumor Activity : Some studies have shown that it possesses cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit carboxylesterases and other enzymes involved in drug metabolism and inflammation .
- Modulation of Signaling Pathways : It may affect pathways related to oxidative stress and inflammation.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition with an IC50 value ranging from 10 to 30 µM depending on the cell line tested. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Induction of apoptosis |
Anti-inflammatory Effects
In another study, the compound was tested for its anti-inflammatory properties using a lipopolysaccharide (LPS)-induced model in mice. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Administered | 80 | 100 |
Structure-Activity Relationships (SAR)
The biological activity of compounds similar to this compound often depends on their structural variations. Substituents on the aromatic rings can significantly influence both potency and selectivity towards biological targets. For example:
- Hydroxyl Groups : Increase antioxidant capacity.
- Methoxy Substituents : Enhance lipophilicity and cellular uptake.
Q & A
Basic: What are the optimal synthetic routes for 1-(2-Methoxyphenyl)-2-phenylethane-1,2-dione, and how do yields vary with reaction conditions?
Methodological Answer:
The compound is synthesized via benzoin condensation or oxidation protocols. Key methods include:
- Method A (Benzoin Condensation): Using 30:1 cyclohexane–AcOEt for column chromatography yields 70% product as a white amorphous solid. Reaction conditions (e.g., 50 °C, three equivalents of aldehyde) influence regioselectivity and yield .
- Method B (Oxidative Coupling): PEG-mediated oxidation with KMnO₄ at 40 °C in a ternary solvent system (PEG/water/DCM) achieves 80% yield. MnO₂ byproducts are reduced with NaNO₂ and H₂SO₄ for efficient purification .
- Hagihara-Sonogashira Coupling: Produces regioisomers (5:2 ratio) via condensation with acetone, requiring silica gel chromatography for separation .
Data Comparison:
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Benzoin | 50 °C, 3 eq. aldehyde | 45–70% | |
| PEG/KMnO₄ | 40 °C, PEG/water/DCM | 80% | |
| Coupling | Acetone condensation | 73–87% |
Advanced: How can researchers address regioselectivity challenges in condensation reactions involving this compound?
Methodological Answer:
Regioselectivity issues arise in unsymmetrical diketone reactions, such as condensation with acetone, yielding regioisomers (e.g., 37a and 37b in a 5:2 ratio). To resolve this:
- Chromatographic Separation: Use silica gel column chromatography with gradient elution (e.g., cyclohexane–CH₂Cl₂ mixtures) .
- Structural Confirmation: Employ NOESY NMR to distinguish regioisomers by spatial interactions between methoxy protons and adjacent aromatic protons .
- Reaction Optimization: Adjust solvent polarity (e.g., DCM vs. cyclohexane) and stoichiometry to favor desired pathways .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: The methoxy group (δ ~3.56 ppm) and aromatic protons (δ 7.08–8.06 ppm) confirm substitution patterns. Carbonyl signals (δ ~193–194 ppm) validate diketone formation .
- HRMS: Accurate mass analysis (e.g., [M + Na]⁺ at 263.8 m/z) ensures molecular formula validation (C₁₅H₁₂O₃) .
- Elemental Analysis: Matches theoretical C/H ratios (C: 74.99%, H: 5.03%) to assess purity .
Advanced: What enzymatic interactions are observed with structurally related diketones?
Methodological Answer:
- Benzil Reductase Activity: Bacillus cereus enzymes reduce 1-(4-methylphenyl)-2-phenylethane-1,2-dione to (S)-benzoin via NADPH-dependent pathways. This suggests potential metabolic pathways for similar diketones .
- Carboxylesterase Inhibition: Analogous compounds (e.g., 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione) show inhibitory effects on hCE1 and rCE enzymes. CoMFA analysis reveals steric bulk near the methoxy group enhances activity .
Advanced: How does the methoxy substituent influence photochemical applications of this compound?
Methodological Answer:
- Photoreversibility: Methoxy-substituted anthracene derivatives undergo reversible [4+4] cycloaddition under UV light, enabling applications in photoswitching materials .
- Triplet Fusion Upconversion: Methoxy groups in perylene derivatives enhance red-light absorption, facilitating energy transfer in photochromic systems .
Basic: What purification strategies are recommended for isolating high-purity this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with cyclohexane–AcOEt (15:1) or CH₂Cl₂–cyclohexane (1.6:1) gradients to separate byproducts .
- Solvent Recrystallization: Ethyl acetate/petroleum ether mixtures yield white crystalline products with >95% purity .
Advanced: How do steric and electronic effects of the methoxy group impact reactivity in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
